Dicaprylyl carbonate

Vue d'ensemble

Description

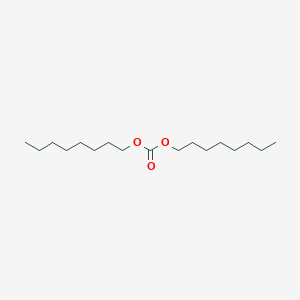

Le carbonate de dioctyle, également connu sous le nom d’ester de dioctyle de l’acide carbonique, est un composé organique de formule moléculaire C17H34O3. Il s’agit d’un liquide incolore et inodore qui est principalement utilisé comme plastifiant et solvant dans diverses applications industrielles. Le carbonate de dioctyle est reconnu pour son excellente compatibilité dermatologique et est souvent utilisé dans les formulations cosmétiques comme émollient.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le carbonate de dioctyle est généralement synthétisé par réaction de transestérification entre le carbonate de diméthyle et le 1-octanol. Cette réaction est catalysée par un catalyseur basique solide tel que le carbonate de potassium supporté sur de l’alumine gamma. Les conditions de réaction impliquent généralement le chauffage du mélange à environ 120 °C pour obtenir un rendement élevé en carbonate de dioctyle .

Méthodes de production industrielle : Dans les milieux industriels, la production de carbonate de dioctyle implique l’utilisation de réacteurs continus pour maintenir des conditions de réaction optimales et garantir une qualité de produit constante. Le processus est conçu pour minimiser les sous-produits et maximiser l’efficacité de la réaction de transestérification.

Analyse Des Réactions Chimiques

Types de réactions : Le carbonate de dioctyle subit principalement des réactions de transestérification. Il peut également participer à des réactions d’hydrolyse en milieu acide ou basique, conduisant à la formation d’acide carbonique et de 1-octanol.

Réactifs et conditions courants :

Transestérification : Carbonate de diméthyle et 1-octanol en présence d’un catalyseur basique solide à des températures élevées.

Hydrolyse : Solutions aqueuses acides ou basiques à température ambiante.

Principaux produits formés :

Transestérification : Carbonate de dioctyle et méthanol.

Hydrolyse : Acide carbonique et 1-octanol.

4. Applications de la recherche scientifique

Le carbonate de dioctyle a un large éventail d’applications dans la recherche scientifique et l’industrie :

Chimie : Utilisé comme solvant et plastifiant dans la synthèse de polymères et d’autres composés organiques.

Biologie : Employé dans la formulation de matériaux biocompatibles et comme vecteur pour les principes pharmaceutiques actifs.

Médecine : Utilisé dans le développement de systèmes d’administration de médicaments en raison de son excellente solubilité et de sa compatibilité avec divers médicaments.

Industrie : Largement utilisé dans la production de cosmétiques, de lubrifiants et de revêtements en raison de ses propriétés émollientes et de sa stabilité.

Applications De Recherche Scientifique

Cosmetic and Personal Care Applications

Dicaprylyl carbonate serves multiple functions in cosmetics, including:

- Emollient : It acts as a dry emollient, providing skin conditioning without leaving a greasy residue. This property enhances the sensory experience of products like lotions and creams .

- Solvent : It effectively solubilizes and disperses active ingredients, particularly in sun-care products, improving their stability and efficacy .

- Hair Care : In hair care formulations, it conditions hair and forms a protective barrier to prevent moisture loss .

Case Study: Skin Compatibility

A study assessing the dermal compatibility of a face and body oil containing 30.984% this compound demonstrated no adverse reactions among participants. This highlights its suitability for sensitive skin formulations .

Industrial Applications

Beyond cosmetics, this compound is utilized in various industrial applications:

- Coatings and Adhesives : Due to its solvent properties, it is employed in formulating coatings and adhesives, enhancing their performance characteristics .

- Pharmaceuticals : Its compatibility with biological systems makes it a candidate for use in pharmaceutical formulations as an excipient or solvent .

Environmental Considerations

This compound is considered an environmentally friendly alternative to traditional solvents due to its biodegradable nature. Its use aligns with the growing demand for sustainable ingredients in product formulations.

Safety Assessments

Safety evaluations have been conducted to assess the toxicity of this compound. In acute dermal toxicity studies on Wistar rats, it was found to have an LD50 greater than 5 g/kg, indicating low toxicity levels . Furthermore, oral toxicity assessments showed no significant adverse effects at tested doses .

Mécanisme D'action

Le principal mécanisme par lequel le carbonate de dioctyle exerce ses effets est par son rôle de plastifiant et de solvant. Il interagit avec les chaînes de polymères, augmentant leur flexibilité et réduisant leur température de transition vitreuse. Dans les systèmes biologiques, le carbonate de dioctyle peut améliorer la solubilité et la biodisponibilité des principes pharmaceutiques actifs en agissant comme un vecteur.

Composés similaires :

Carbonate de diéthyle : Un autre carbonate de dialkyle présentant des propriétés de solvant similaires mais un poids moléculaire inférieur.

Carbonate de diméthyle : Un carbonate de dialkyle plus petit utilisé comme solvant et agent méthylant.

Carbonate de dibutyle : Similaire en structure mais avec des chaînes alkyles plus courtes, ce qui conduit à des propriétés physiques différentes.

Unicité : Le carbonate de dioctyle est unique en raison de ses chaînes alkyles plus longues, qui confèrent des propriétés émollientes supérieures et une compatibilité avec une large gamme de matériaux. Cela le rend particulièrement précieux dans les applications cosmétiques et pharmaceutiques où la compatibilité cutanée et la solubilité sont essentielles.

Comparaison Avec Des Composés Similaires

Diethyl carbonate: Another dialkyl carbonate with similar solvent properties but lower molecular weight.

Dimethyl carbonate: A smaller dialkyl carbonate used as a solvent and methylating agent.

Dibutyl carbonate: Similar in structure but with shorter alkyl chains, leading to different physical properties.

Uniqueness: Dioctyl carbonate is unique due to its longer alkyl chains, which provide superior emollient properties and compatibility with a wide range of materials. This makes it particularly valuable in cosmetic and pharmaceutical applications where skin compatibility and solubility are crucial.

Activité Biologique

Dicaprylyl carbonate, also known as dioctyl carbonate, is an organic compound with the molecular formula CHO and a molecular weight of 286.45 g/mol. It is primarily utilized in cosmetic and pharmaceutical formulations due to its excellent emollient properties and skin compatibility. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety assessments, and relevant case studies.

This compound is a colorless and odorless liquid that functions mainly as an emollient. Emollients are substances that soften and smooth the skin by filling in spaces between skin cells and creating a protective barrier to reduce moisture loss. The long hydrocarbon chains of this compound enhance its emollient properties by interacting with the skin's natural lipids, promoting a smooth texture without greasiness .

Key Properties:

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 286.45 g/mol |

| Physical State | Colorless liquid |

| Primary Use | Emollient in cosmetics |

| Skin Compatibility | Excellent |

Biological Activity

The biological activity of this compound is significant in several areas:

- Emollient Effects : It conditions the skin and hair, providing a smooth texture while enhancing moisture retention. This property is particularly beneficial in cosmetic formulations where skin feel is crucial .

- Solvent Properties : this compound demonstrates good solubilization and dispersion capabilities for various active ingredients, including crystalline UV filters used in sunscreens. This enhances product stability and efficacy .

- Cellular Interactions : At the cellular level, this compound binds to lipid components of cell membranes, influencing various cellular processes. It may enhance the absorption of other active ingredients by facilitating their interaction with biomolecules .

Safety Assessment

Safety evaluations have been conducted to assess the toxicity of this compound in various animal models. The following findings summarize key results from acute toxicity studies:

Acute Toxicity Studies:

- Dermal Toxicity : In a study involving Wistar rats, this compound was applied dermally at a dose of 5 g/kg under occlusive conditions for 24 hours. No deaths or significant organ abnormalities were observed, indicating a high tolerance level (LD50 > 5 g/kg) .

- Oral Toxicity : Oral administration of this compound at a dose of 5 g/kg also showed no adverse effects on body weight or organ function during a 14-day observation period (LD50 > 5 g/kg) .

- Inhalation Toxicity : Limited data on inhalation toxicity suggest low risk; however, further studies are needed to establish comprehensive safety profiles for inhalation exposure.

Case Studies

Several studies highlight the practical applications and efficacy of this compound in cosmetic formulations:

- Sunscreen Formulations : Research indicates that incorporating this compound into sunscreen products improves the solubility of UV filters, leading to enhanced stability and efficacy against UV radiation .

- Moisturizers : In clinical trials assessing skin hydration levels, products containing this compound demonstrated superior moisturizing effects compared to those without it, confirming its role as an effective emollient .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing dicaprylyl carbonate with high purity in laboratory settings?

this compound is synthesized via esterification of caprylyl alcohol with carbonate precursors (e.g., phosgene or diphosgene derivatives). Critical steps include:

- Catalyst selection : Acid catalysts like sulfuric acid or enzyme-based catalysts (e.g., lipases) improve reaction efficiency .

- Purification : Distillation under reduced pressure (boiling point: ~300°C) or column chromatography using non-polar solvents (hexane/ethyl acetate) to isolate the product .

- Purity validation : NMR (1H/13C) and FT-IR spectroscopy to confirm ester carbonyl peaks (~1740 cm⁻¹) and absence of hydroxyl groups from unreacted alcohols .

Q. How can researchers characterize the physicochemical properties of this compound for formulation studies?

Key properties include:

- Stability testing : Accelerated thermal degradation studies (40–60°C) combined with HPLC to monitor hydrolysis products (caprylic acid and CO₂) .

Advanced Research Questions

Q. What analytical challenges arise when studying this compound’s interactions with lipid bilayers or synthetic membranes?

- Experimental design : Use fluorescence anisotropy or differential scanning calorimetry (DSC) to assess membrane fluidity changes. Challenges include:

- Lipid compatibility : this compound’s non-polar nature may require surfactants (e.g., Tween 80) for homogeneous dispersion .

- Data interpretation : Distinguishing between membrane-embedding effects vs. surface adsorption requires isotopic labeling (e.g., deuterated analogs) and neutron reflectometry .

- Contradictions : Some studies report enhanced permeability in phosphatidylcholine membranes, while others note negligible effects—likely due to differences in lipid saturation levels .

Q. How can computational models predict this compound’s environmental fate or biodegradation pathways?

- Methodology :

- QSAR modeling : Use EPI Suite or Danish QSAR Database to estimate biodegradation half-lives (e.g., >60 days in aerobic conditions) .

- Molecular dynamics (MD) : Simulate interactions with soil organic matter or aqueous interfaces to predict bioaccumulation potential .

- Limitations : Experimental validation is critical, as MD may underestimate hydrolysis rates in alkaline environments .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- High-resolution mass spectrometry (HRMS) : Accurately determine molecular ion peaks (m/z 286.45 for C₁₇H₃₄O₃) and fragmentation patterns .

- 2D-NMR (COSY, HSQC) : Map coupling between caprylyl chain protons and carbonate backbone carbons to confirm regioselectivity in modified derivatives .

- Contradictions : Discrepancies in melting points (~–20°C vs. literature –15°C) may arise from polymorphic forms—use X-ray crystallography for definitive resolution .

Q. Methodological Best Practices

- Data reproducibility : Document reaction conditions (solvent purity, temperature gradients) per BJOC guidelines to enable replication .

- Ethical reporting : Disclose conflicts of interest and funding sources, as per Medicinal Chemistry Research standards .

- Supplementary materials : Archive raw spectroscopic data (e.g., NMR FID files) in repositories like Zenodo for peer review .

Propriétés

IUPAC Name |

dioctyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-5-7-9-11-13-15-19-17(18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPOVTYZGGYDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075115 | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-31-5 | |

| Record name | Dicaprylyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicaprylyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPRYLYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609A3V1SUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.